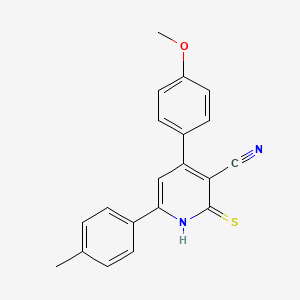

![molecular formula C19H30N4OS B5536563 (4aS*,8aR*)-1-(3-methylbutyl)-6-[6-methyl-2-(methylthio)pyrimidin-4-yl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5536563.png)

(4aS*,8aR*)-1-(3-methylbutyl)-6-[6-methyl-2-(methylthio)pyrimidin-4-yl]octahydro-1,6-naphthyridin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The microwave-assisted synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones demonstrates a modern approach to creating this class of compounds, highlighting a catalyst-free reaction under microwave irradiation, followed by oxidation. This method shows potential for generating derivatives with significant activities against various cancer cell lines, indicating the relevance of the synthetic approach to pharmacological research (Insuasty et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds related to the target molecule has been extensively studied, with particular emphasis on their synthesis and characterization through spectroscopic means and elemental analysis. This analysis provides foundational knowledge for understanding the chemical behavior and potential applications of these compounds (Abdel-Rhman B. A. El-Gazzar & H. Hafez, 2009).

Chemical Reactions and Properties

Research into the synthesis and reactivity of similar naphthyridine derivatives has revealed various chemical reactions they undergo, including oxidation, halogenation, and condensation. These reactions are crucial for modifying the chemical structure and, consequently, the properties of the compounds for specific applications (Molnár et al., 2009).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and spectral data, are vital for the practical application of these compounds. Studies focusing on the spectral data and physical characteristics offer insights into the compound's behavior under different conditions, facilitating their use in further chemical reactions and applications (Delieza et al., 1997).

Aplicaciones Científicas De Investigación

Antitumor Activity

A study on microwave-assisted synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones, closely related chemical structures, revealed their potential antitumor activity. The compounds showed remarkable activity against 57 cancer cell lines, highlighting the compound's relevance in cancer research and its potential as a therapeutic agent (Insuasty et al., 2013).

Osteoporosis Treatment

Research on nonpeptide αvβ3 antagonists discovered potent and selective antagonists within similar chemical structures, showing significant promise for the prevention and treatment of osteoporosis. These compounds demonstrated excellent in vitro profiles and efficacy in an in vivo model of bone turnover (Coleman et al., 2004).

Alzheimer's Disease

A novel class of 2,4-disubstituted pyrimidines was designed and synthesized as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, targeting Alzheimer's disease. This research indicates the potential of chemical structures with pyrimidine cores in developing treatments for neurodegenerative diseases (Mohamed et al., 2011).

Water Oxidation Catalysts

A study on a new family of Ru complexes, incorporating naphthyridin derivatives as bridging ligands, demonstrated their application in water oxidation. This research provides insight into the compound's utility in catalysis and its potential for environmental and energy-related applications (Zong & Thummel, 2005).

Antimicrobial Activity

Research involving novel chromeno[2,3-d]pyrimidin-8-amine derivatives, synthesized through multi-component reactions, showed significant antibacterial activity. This highlights the relevance of such compounds in developing new antimicrobial agents (Kanakaraju et al., 2012).

Protein Tyrosine Kinase Inhibition

Compounds within the naphthyridin class have shown potential as selective inhibitors of protein tyrosine kinases, with applications in cancer therapy. These inhibitors demonstrate the compound's potential in targeted cancer treatments (Thompson et al., 2000).

Biomedical Applications Overview

A comprehensive review on 1,6-naphthyridin-2(1H)-ones synthesized for biomedical applications covers a broad range of therapeutic areas, including cancer, osteoporosis, Alzheimer's disease, water oxidation catalysis, antimicrobial activity, and enzyme inhibition. This highlights the compound's versatility and potential impact across various scientific and medical fields (Oliveras et al., 2021).

Propiedades

IUPAC Name |

(4aS,8aR)-1-(3-methylbutyl)-6-(6-methyl-2-methylsulfanylpyrimidin-4-yl)-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N4OS/c1-13(2)7-10-23-16-8-9-22(12-15(16)5-6-18(23)24)17-11-14(3)20-19(21-17)25-4/h11,13,15-16H,5-10,12H2,1-4H3/t15-,16+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJEQNMULAYYTRG-JKSUJKDBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SC)N2CCC3C(C2)CCC(=O)N3CCC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)SC)N2CC[C@@H]3[C@H](C2)CCC(=O)N3CCC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4aS*,8aR*)-1-(3-methylbutyl)-6-[6-methyl-2-(methylthio)pyrimidin-4-yl]octahydro-1,6-naphthyridin-2(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

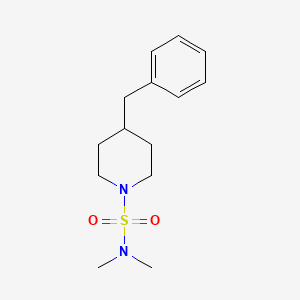

![9-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5536487.png)

![3-bromo-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B5536490.png)

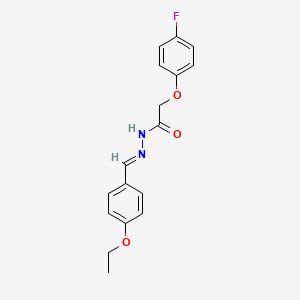

![N'-[(4-methoxyphenyl)(phenyl)methylene]-3-nitrobenzohydrazide](/img/structure/B5536493.png)

![1-cyclopentyl-4-({4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}carbonyl)-2-pyrrolidinone](/img/structure/B5536520.png)

![4-[4-(3-methylbutanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5536535.png)

![2-{[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5536540.png)

![2-methyl-4-[4-(phenylacetyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5536546.png)

![(1S*,5R*)-3-benzyl-N-(2-methoxyphenyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5536568.png)

![N-ethyl-2-methyl-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5536574.png)

![7-(2,5-dimethoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5536582.png)

![4-(2-methoxyphenyl)-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5536590.png)